(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate

In vitro digestion triacylglycerol hydrolysis infant formula structured lipids

1,3-Dioleoyl-2-palmitoyl glycerol (CAS 1716-07-0), commonly abbreviated as OPO, is a synthetic structured triacylglycerol (TAG) composed of oleic acid esterified at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It is designed to replicate the predominant TAG architecture of human milk fat, where approximately 70% of palmitic acid occupies the sn-2 position.

Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
CAS No. 1716-07-0
Cat. No. B022191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate
CAS1716-07-0
Synonyms(9Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxohexadecyl)oxy]-1,3-propanediyl] Ester;  _x000B_1,3-Dioleo-2-palmitin;  2-Palmito-1,3-diolein;  Glyceryl 1,3-dioleate 2-palmitate;  Triglyceride OPO,sn; 
Molecular FormulaC55H102O6
Molecular Weight859.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3
InChIKeyPPTGNVIVNZLPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Dioleoyl-2-Palmitoyl Glycerol (OPO) CAS 1716-07-0: Structured Triglyceride for Infant Nutrition and Lipid Research Procurement


1,3-Dioleoyl-2-palmitoyl glycerol (CAS 1716-07-0), commonly abbreviated as OPO, is a synthetic structured triacylglycerol (TAG) composed of oleic acid esterified at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. It is designed to replicate the predominant TAG architecture of human milk fat, where approximately 70% of palmitic acid occupies the sn-2 position [1]. This regiospecific structure fundamentally distinguishes OPO from commodity TAGs derived from vegetable oils, where palmitic acid is overwhelmingly esterified at the sn-1 and sn-3 positions [2]. OPO serves as a high-value lipid ingredient in infant formula as well as a well-characterized reference standard in lipidomics, enzymatic specificity studies, and calorimetric crystallization research.

Why Generic Vegetable-Oil Triacylglycerols Cannot Replace Regiospecific 1,3-Dioleoyl-2-Palmitoyl Glycerol (CAS 1716-07-0)


Standard vegetable oil-based TAGs place >80% of palmitic acid at the sn-1 and sn-3 positions, whereas human milk fat concentrates ~70% at the sn-2 position [1]. Pancreatic lipase is sn-1,3-regiospecific; free palmitic acid liberated from the primary positions complexes with dietary calcium to form insoluble soaps that are excreted in stool, leading to calcium malabsorption and hard stools [2]. Therefore, TAGs sharing only the same gross fatty acid composition but not the same regiospecific distribution (e.g., 1,2-dioleoyl-3-palmitoyl glycerol [sn-OOP], 1,3-dipalmitoyl-2-oleoyl glycerol [POP], or triolein [OOO]) produce measurably different digestion kinetics, calorimetric behavior, and physiological outcomes, rendering them non-substitutable for applications where palmitic acid bioavailability and digestive tolerance are critical [3].

Quantitative Differentiation Evidence for 1,3-Dioleoyl-2-Palmitoyl Glycerol (OPO) Versus Closest Regioisomeric and Compositional Analogs


In Vitro Digestibility: OPO-Rich Lipid vs. POP-Rich and PPO-Rich Lipids Under Pancreatic Lipase Conditions

In a head-to-head comparison using an in vitro multi-step digestion model with sn-1,3-regiospecific pancreatic lipase, the OPO-rich lipid (50.2% OPO) released a significantly higher percentage of free fatty acids (FFAs) at every measured time point compared to POP-rich (64.4% POP) and PPO-rich (86.5% PPO) lipids. At 120 minutes, the OPO-rich lipid achieved 92.6% FFA release, versus 89.7% for PPO-rich and 87.2% for POP-rich lipids [1]. The FFA release from OPO-rich lipid was 1.15-fold and 1.27-fold higher than that from PPO-rich and POP-rich lipids, respectively, at the terminal time point (p < 0.05) [1].

In vitro digestion triacylglycerol hydrolysis infant formula structured lipids

Melting and Crystallization Behavior: OPO-Rich Lipid vs. POP-Rich and PPO-Rich Lipids by DSC and Capillary Method

Thermal analysis revealed that the complete melting point (CMP) of the OPO-rich lipid (18.5 °C) is markedly lower than that of the POP-rich lipid (29.5 °C) and the PPO-rich lipid (27.5 °C) measured by the capillary tube method, and consistent with DSC melting end-point data [1]. DSC analysis further demonstrated that the OPO-rich lipid exhibits a broad melting range of −5.44 to 16.03 °C with a distinct crystallization peak at −5.31 °C, indicating substantial liquid content at ambient and physiological temperatures [2]. In contrast, POP-rich and PPO-rich lipids crystallize at higher temperatures (onset 10.71 °C and 8.29 °C, respectively) and remain partially solid at body temperature.

Thermal analysis differential scanning calorimetry triacylglycerol crystallization

Fecal Saponified Fatty Acid and Stool Calcium Reduction: High-OPO Infant Formula vs. Standard Infant Formula in a Randomized Controlled Trial

In a randomized, double-blind, controlled clinical trial (n=174 healthy term infants), infants fed a high-OPO formula (52.8% palmitic acid at sn-2) had significantly lower fecal saponified fatty acid concentrations compared to infants fed a standard formula (23.6% palmitic acid at sn-2) at both week 6 and week 12 (p < 0.0001) [1]. Stool calcium concentration was also significantly lower in the OPO group versus the standard formula group (p < 0.05) [1]. The OPO-fed group additionally demonstrated significantly higher stool frequency per day, indicating softer stools and reduced constipation [1].

Infant nutrition clinical trial fatty acid soap excretion calcium bioavailability

Regioisomeric Specificity: SN-1,3 Oleoyl, SN-2 Palmitoyl as the Only Configuration Mimicking Human Milk Fat β-Palmitate

Human milk fat contains 17–25% palmitic acid, with 70–75% esterified at the sn-2 position [1]. The IUPAC-defined structure of CAS 1716-07-0 places oleic acid exclusively at sn-1 and sn-3 and palmitic acid at sn-2 — precisely the β-palmitate configuration [2]. Structural analogs such as 1,2-dioleoyl-3-palmitoyl glycerol (sn-OOP, CAS 2190-30-9) differ only in the position of the single palmitoyl group, yet this positional shift fundamentally alters digestive lipase substrate recognition: sn-1,3-specific lipases liberate free palmitic acid from sn-OOP but release 2-monopalmitin from OPO, which is directly absorbable via the intestinal mucosa [3]. Only OPO, not its regioisomer sn-OOP, preserves palmitic acid in the absorbable sn-2 monoacylglycerol form.

Regiospecific analysis human milk fat substitute structured triglyceride

Crystal Morphology and Packing Density: Maltese Cross Aggregates of OPO-Rich Lipid Enable Distinct Formulation Behavior

Polarized light microscopy revealed that the OPO-rich lipid forms spherical Maltese cross crystal aggregates with low packing density, in stark contrast to the highly packed needle-like crystals of POP-rich lipid and the tightly packed rod-like crystals of PPO-rich lipid [1]. The OPO-rich lipid exhibited a crystallization onset at −5.31 °C with a broad melting range, indicating that at typical storage temperatures (4 °C) it exists as a mixture of solid and liquid phases that agglomerate into diverse cluster morphologies [2]. These structural features directly influence the rheological and processing behavior of lipid blends containing OPO.

Crystallography polarized light microscopy lipid polymorphism

Validated Application Scenarios for 1,3-Dioleoyl-2-Palmitoyl Glycerol (OPO) CAS 1716-07-0 Based on Quantitative Differentiation Evidence


Infant Formula High-sn-2 Palmitate Lipid Ingredient: Digestibility and Calcium Bioavailability Endpoint

OPO is the definitive structured TAG for infant formula manufacturers seeking to elevate the sn-2 palmitate content of their products above the vegetable oil baseline of <20% toward the human milk target of ~70% [1]. The randomized controlled trial evidence demonstrating significantly reduced fecal saponified fatty acids and lower stool calcium excretion (p < 0.0001) provides clinical validation that substitution of standard oil blends with high-OPO lipid compositions directly improves nutrient absorption and digestive tolerance in formula-fed infants [1]. In vitro digestion data further confirm that OPO-rich lipids achieve 92.6% FFA release — a 5-6 percentage point advantage over POP- and PPO-rich lipids — underscoring the mechanistic basis for the clinical findings [2].

Lipidomics and Enzymology Reference Standard for Regiospecific Triacylglycerol Analysis

CAS 1716-07-0 serves as a high-purity, structurally unambiguous reference standard for lipidomics workflows employing Ag-HPLC, LC-MS/MS, or GC-MS for TAG regioisomer identification and quantification [1]. Unlike commodity oils that contain complex mixtures of regioisomers, commercially sourced OPO (purity ≥98%) enables precise calibration for sn-2 palmitate quantification in human milk, infant formula, and biological samples. Researchers investigating sn-1,3-specific lipase kinetics, intestinal lipid absorption mechanisms, or structured lipid synthesis rely on CAS 1716-07-0 as the authentic human-milk-fat-mimetic substrate that yields the correct 2-monopalmitin product upon enzymatic digestion [2].

Calorimetric and Polymorphism Studies of Symmetrical Triacylglycerol Binary Phase Behavior

The unique thermal signature of OPO — complete melting at 18.5 °C, crystallization peak at −5.31 °C, and Maltese cross spherulitic crystal morphology — makes it a critical component in studies of TAG phase behavior, molecular compound formation, and fat bloom mechanisms [1]. Binary mixture studies of POP/OPO reveal that only at a 1:1 (m/m) ratio do separate crystallization and melting peaks emerge, indicating molecular compound formation that is not observed with other regioisomeric pairs [3]. For academic and industrial laboratories studying confectionery fat crystallization, lipid polymorphism, or structured lipid physical chemistry, CAS 1716-07-0 provides the precisely defined symmetric TAG needed to isolate structure-function relationships.

Precision Fermentation and Enzymatic Synthesis Process Development for Non-Naturally Occurring OPO Oil Compositions

Patents and primary literature describe engineered microbial and enzymatic routes to produce OPO-enriched oils exceeding the natural abundance found in palm stearin (~10.8% OPO) to >50% OPO content [1]. The regiospecific requirement — palmitic acid exclusively at sn-2 with oleic acids at sn-1,3 — demands sn-1,3-specific lipases and carefully controlled acidolysis or transesterification conditions, as unselective processes generate triolein (OOO) or regioisomeric byproducts (sn-OOP) that lack the β-palmitate configuration [2]. Procurement of high-purity OPO reference material (CAS 1716-07-0) is essential for process yield quantification, product certification, and regulatory submission dossiers in the development of next-generation infant formula lipid ingredients produced via precision fermentation or enzymatic interesterification.

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